N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide
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Overview
Description
N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is a chemical compound with the molecular formula C20H12N4O2S It is a derivative of thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions usually include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alkyl groups replacing the cyano groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano groups.
Scientific Research Applications
N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may interfere with cellular processes by binding to these targets and modulating their activity. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
N2,N5-bis(2-aminobenzyl)thiophene-2,5-dicarboxamide: Similar structure but with amino groups instead of cyano groups.
Thiophene-2,5-dicarboxamide derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is unique due to the presence of cyano groups, which can significantly influence its chemical reactivity and biological activity. The cyano groups can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
2-N,5-N-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2S/c21-11-13-5-1-3-7-15(13)23-19(25)17-9-10-18(27-17)20(26)24-16-8-4-2-6-14(16)12-22/h1-10H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPNXWMKQXQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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